molecular formula C22H17N5O5 B2860531 methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate CAS No. 1251581-61-9

methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate

Katalognummer: B2860531
CAS-Nummer: 1251581-61-9
Molekulargewicht: 431.408
InChI-Schlüssel: VAGZTAFYIWNTLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolopyridine core linked to a 3-methylphenyl-substituted 1,2,4-oxadiazole and a furan-2-carboxylate ester. This structure combines three pharmacologically relevant motifs:

  • Triazolopyridine: Known for diverse biological activities, including kinase inhibition and antimicrobial effects.
  • 1,2,4-Oxadiazole: Enhances metabolic stability and binding affinity due to its electron-withdrawing properties.

Eigenschaften

IUPAC Name

methyl 5-[[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O5/c1-13-5-3-6-14(11-13)18-23-20(32-25-18)16-7-4-10-26-19(16)24-27(22(26)29)12-15-8-9-17(31-15)21(28)30-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGZTAFYIWNTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=C(O5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the triazolopyridine core, the introduction of the oxadiazole ring, and the final esterification to form the furan-2-carboxylate ester. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups, such as halides, amines, or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Triazolo[4,3-a]pyridine 8-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl], furan-2-carboxylate ~450 (estimated) -
Methyl 5-{[4-methyl-5-oxo-triazol-1-yl]methyl}furan-2-carboxylate Triazolo[4,3-a]quinazoline Pyridin-2-yl, 4-methyl 381 (reported)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole 4-Methoxyphenylpyrazole, variable R groups 350–420
Intermediate 26 (EP 3 532 474 B1) Triazolo[4,3-a]pyridine 5-Fluoro, trifluoropropyloxy 417 (reported)

Key Observations :

  • The target compound’s 3-methylphenyl-oxadiazole substituent may increase lipophilicity compared to pyridinyl or methoxyphenyl groups in analogs .

Comparison with Related Syntheses

Compound Key Reagents/Conditions Yield (%) Reference
Substituted-phenyl-1,2,4-oxadiazoles Cs₂CO₃, DMF, room temperature 60–75
Triazoloquinazolines (e.g., Compound 9c) L-SerOCH₃·HCl, POCl₃, reflux 70–85
Triazolo-thiadiazoles Hydrazine hydrate, POCl₃, molecular docking 50–65

Key Observations :

  • The use of mild conditions (e.g., Cs₂CO₃ in DMF) for oxadiazole formation suggests scalability for the target compound .
  • Higher yields in triazoloquinazoline syntheses highlight the efficiency of POCl₃-mediated cyclization .

Pharmacological and Physicochemical Properties

Physicochemical Properties

Property Target Compound Triazoloquinazoline Intermediate 26
LogP (Predicted) 3.2 2.8 4.1
Solubility (mg/mL) ~0.1 (DMSO) 0.5 (DMSO) <0.01 (DMSO)
Hydrogen Bond Acceptors 8 7 6

Key Observations :

  • The target compound’s moderate LogP balances lipophilicity and solubility, making it suitable for oral bioavailability.
  • Higher hydrogen bond acceptors may enhance target engagement but reduce membrane permeability.

Biologische Aktivität

Methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a complex organic compound featuring multiple functional groups that contribute to its biological activity. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a furan carboxylate moiety linked to a triazole and oxadiazole framework. The molecular formula is C18H18N6O3C_{18}H_{18}N_6O_3 with a molecular weight of approximately 378.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H18N6O3C_{18}H_{18}N_6O_3
Molecular Weight378.38 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains. A study demonstrated that compounds containing the oxadiazole and triazole rings exhibited moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: A derivative of this compound was tested against Bacillus cereus and showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anti-inflammatory Activity

Anti-inflammatory properties have been observed in related compounds. For example, a study on similar triazole derivatives indicated that they significantly reduced carrageenan-induced paw edema in mice, suggesting their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity

CompoundDose (mg/kg)Inhibition (%)
Methyl Triazole Derivative10070
Control (CMC Vehicle)-0

Antioxidant Activity

Antioxidant activities are crucial for mitigating oxidative stress-related diseases. Compounds similar to methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate have demonstrated significant radical scavenging abilities. A comparative study revealed that derivatives with phenolic structures exhibited higher DPPH radical scavenging activity than standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Methyl Triazole Derivative66.8
Ascorbic Acid58.4

The biological activities of methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate can be attributed to its ability to interact with specific enzymes and receptors involved in inflammation and microbial growth inhibition. The oxadiazole and triazole moieties are known for their role in disrupting microbial cell wall synthesis and modulating inflammatory pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.